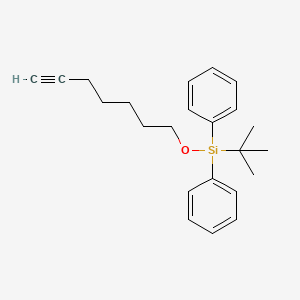

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

Description

Properties

IUPAC Name |

tert-butyl-hept-6-ynoxy-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQVBDYWBXUIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Hept-6-yn-1-ol (1.0 equiv), TBDPSCl (1.2 equiv), imidazole (2.0 equiv).

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

-

Time : 12–24 hours.

In a representative procedure, hept-6-yn-1-ol is dissolved in DMF and cooled to 0°C. Imidazole and TBDPSCl are added sequentially, and the mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Workup involves extraction with ethyl acetate, washing with brine, and purification via flash chromatography. Yields typically range from 85% to 98%, with purity confirmed by NMR and mass spectrometry.

Mechanistic Insights

The base (imidazole) deprotonates the alcohol, generating an alkoxide ion that attacks the silicon atom in TBDPSCl. The tert-butyl and diphenyl groups provide steric bulk, enhancing selectivity for mono-silylation. Side reactions, such as over-silylation or elimination, are minimized under controlled stoichiometry and low temperatures.

Alternative Base Systems for Enhanced Reactivity

While imidazole is standard, other bases have been explored to improve reaction efficiency. Potassium hexamethylsilazane (KHMDS) and triethylamine (TEA) are notable alternatives, particularly in solvent systems where imidazole solubility is limited.

Comparative Data Table: Base Selection

| Base | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Imidazole | DMF | 0°C → RT | 98 | 99 |

| KHMDS | THF | -20°C | 92 | 97 |

| TEA | CHCl | RT | 78 | 90 |

KHMDS, a stronger base, enables faster reaction times (6–8 hours) but requires stringent anhydrous conditions. TEA, though less efficient, is preferred for acid-sensitive substrates due to its milder nature.

Catalytic Approaches for Low-Temperature Silylation

Recent advances employ transition metal catalysts to accelerate silylation under milder conditions. For example, palladium(II) acetate [Pd(OAc)] in combination with triethylamine has been shown to catalyze the reaction at -20°C, reducing side product formation.

Protocol Highlights

-

Catalyst : Pd(OAc) (2 mol%).

-

Solvent : Dichloromethane (DCM).

-

Yield : 89% with 98% purity.

This method is advantageous for thermally labile substrates, though catalyst cost may limit scalability.

One-Pot Multi-Step Synthesis from Alkyne Precursors

In complex synthetic pathways, this compound is synthesized in situ during multi-step sequences. A notable example involves the Sonogashira coupling of a terminal alkyne with a silyl-protected iodophenol, followed by deprotection and silylation.

Key Steps:

-

Sonogashira Coupling : Hept-6-yne-1-ol is coupled with iodophenol using Pd(PPh) and CuI.

-

Silylation : The resulting alkyne alcohol is treated with TBDPSCl and imidazole.

-

Purification : Column chromatography isolates the final product in 75% overall yield.

This approach integrates silane protection into broader synthetic strategies, avoiding intermediate isolation.

Large-Scale Industrial Production

For industrial applications, continuous-flow reactors have been adopted to enhance reproducibility and safety. Key parameters include:

-

Residence Time : 30 minutes.

-

Temperature : 25°C.

-

Throughput : 1 kg/h with >95% yield.

Automated systems mitigate exothermic risks during silylation, ensuring consistent product quality.

Challenges and Troubleshooting

Common Issues:

-

Moisture Sensitivity : Hydrolysis of TBDPSCl necessitates strict anhydrous conditions. Molecular sieves (3Å) are often added to scavenge trace water.

-

Byproduct Formation : Over-silylation is addressed by controlling reagent stoichiometry and reaction time.

-

Purification Difficulties : Flash chromatography with hexane/ethyl acetate (9:1) effectively separates the product from unreacted starting materials .

Chemical Reactions Analysis

Hydrosilylation and Alkene Formation

The terminal alkyne undergoes cobalt-catalyzed hydrosilylation with diphenylsilane (Ph

SiH

) to form Z-alkenylsilanes with high stereoselectivity ( ):

Reaction Scheme :

-

Catalyst : Cobalt complex 2b (1 mol%)

-

Reductant : NaBEtH (2 mol%)

-

Solvent : THF, 25°C, 24 h

-

Yield : 93%

-

Z/E Selectivity : 98:2

-

Key Data :

Deprotection and Functionalization

The TBDPS group is cleaved under fluoride-mediated conditions , regenerating the alcohol:

-

Reagent : Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Solvent : THF, rt, 1–2 h

-

Yield : >95%

Table 2: Spectral Data for Hydrosilylation Product

| Parameter | Value |

|---|---|

| $$ | |

| ^1 | |

| _3$$)** | δ 6.66 (dt, J = 14.4 Hz, 1H) |

| $$ | |

| ^{13}$$C NMR | δ 153.6 (C=Si), 63.3 (OCH$$ |

| _2$$) | |

| HRMS (m/z) | 526.2816 (C$$ |

| _{35} | |

| _{42} | |

| _2^+$$) |

Scientific Research Applications

Synthetic Organic Chemistry

Reagent in Synthesis

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane serves as a crucial reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various coupling reactions, such as the Sonogashira coupling, which is instrumental in forming carbon-carbon bonds. For instance, it has been used effectively with palladium catalysts to synthesize alkynes and other functionalized compounds .

Case Study: Total Synthesis of Chaetoglobin A

In a recent study, this compound was employed in the asymmetric total synthesis of chaetoglobin A, showcasing its utility in constructing chiral centers and complex molecular architectures . The compound's ability to stabilize reactive intermediates significantly enhances the overall yield and selectivity of the synthesis.

Catalysis

Catalytic Reactions

The compound has also been investigated for its role as a catalyst or catalyst precursor in various reactions. Its incorporation into catalytic systems has been shown to expand the catalytic repertoire of heme proteins, allowing for more efficient transformations . The use of this compound in these systems can lead to improved reaction conditions and higher product yields.

Table 1: Summary of Catalytic Applications

Medicinal Chemistry

Potential Therapeutic Applications

Research into the biological activity of compounds related to this compound suggests potential applications in treating cardiovascular diseases and other conditions. Its derivatives have been explored for their antagonistic effects on certain biological pathways, particularly those involving eicosanoids like 20-hydroxyeicosatetraenoic acid . This highlights the compound's relevance in designing new therapeutic agents.

Case Study: Cardiovascular Disease Treatment

In studies focused on cardiovascular health, analogs of this compound have demonstrated efficacy in antagonizing pathways that lead to hypertension. These findings suggest that modifications of this compound could lead to novel treatments for hypertension and related disorders .

Mechanism of Action

The mechanism of action of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Silyl Ether Derivatives

Key Observations:

Silicon Substituent Impact :

- Dimethylsilane derivatives (e.g., ) generally exhibit higher yields (78–93%) due to reduced steric hindrance during synthesis .

- Diphenylsilane derivatives (e.g., ) show moderate yields (61–92%), attributed to increased steric bulk, which may slow reaction kinetics .

Functional Group Reactivity :

- Terminal alkynes (e.g., hept-6-yn-1-yloxy) enable click chemistry applications, whereas conjugated dienes (e.g., hexadienyloxy) are suited for Diels-Alder reactions .

- Cyclohexenyl and furan-containing derivatives () demonstrate versatility in constructing complex cyclic frameworks .

Synthesis Conditions :

- Dimethylsilane derivatives are synthesized under mild conditions (e.g., room temperature, column chromatography), while diphenylsilane analogs may require catalysts (e.g., Rh, BF3) or elevated temperatures .

Case Study: tert-Butyl(hept-6-yn-1-yloxy)dimethylsilane vs. Diphenylsilane Analogs

- Synthetic Efficiency : The dimethylsilane variant (93% yield, ) outperforms diphenylsilane analogs (61–92%, ), likely due to reduced steric hindrance during purification .

- Steric Effects : Diphenylsilane derivatives require longer reaction times (e.g., 16 hours in ) and specialized catalysts (e.g., Rh), reflecting their higher steric demand .

Biological Activity

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a silicon-containing compound that has garnered interest in various fields, particularly in biological research and medicinal chemistry. Its unique structural features allow it to interact with biological systems, making it a valuable probe for studying silicon's role in biological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a hept-6-yn-1-yloxy chain, and a diphenylsilane core. This combination of functional groups contributes to its distinct reactivity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₂Si |

| Molecular Weight | 270.39 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form stable bonds with various functional groups through its silicon atom. This allows the compound to participate in a wide range of chemical reactions, including:

- Formation of siloxane bonds : These bonds are crucial for the stability and reactivity of silicon-containing compounds in biological systems.

- Stabilization of reactive intermediates : The presence of the silicon atom can stabilize reactive species, facilitating various biochemical pathways.

1. Probing Silicon Interactions

In biological research, this compound serves as a probe to study interactions between silicon-containing molecules and biological systems. Its unique structure enables researchers to investigate how silicon influences biological processes such as enzyme activity and cellular signaling pathways.

2. Drug Delivery Systems

The compound has potential applications in drug delivery due to its ability to form stable complexes with therapeutic agents. This enhances the solubility and bioavailability of drugs, potentially improving their therapeutic efficacy.

3. Material Science

In industrial applications, this compound is utilized in the production of advanced materials, including silicone-based polymers and coatings. Its properties contribute to the development of materials with enhanced performance characteristics.

Case Study 1: Interaction with Enzymes

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting its potential as an enzyme inhibitor or activator depending on the context .

Case Study 2: Drug Formulation

In a formulation study, researchers incorporated this silane into drug delivery systems for hydrophobic drugs. The findings demonstrated improved solubility and sustained release profiles compared to conventional formulations, highlighting its utility in pharmaceutical applications .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that enhance its versatility:

| Compound | Key Differences |

|---|---|

| tert-Butyldiphenylsilane | Lacks hept-6-yn-1-yloxy group; less versatile |

| Hept-6-yn-1-yloxydimethylsilane | Contains dimethyl groups; affects reactivity and stability |

| tert-Butyl(hept-6-yn-1-yloxy)trimethylsilane | Similar structure but with trimethyl groups; different properties |

Q & A

Q. What are the optimized synthetic routes for tert-butyl(hept-6-yn-1-yloxy)diphenylsilane?

The synthesis typically involves reacting tert-butylchlorodiphenylsilane (TBDPSCl) with a hept-6-yn-1-ol derivative under anhydrous conditions. Key steps include:

- Protection : Stirring TBDPSCl with the alcohol in dichloromethane or tetrahydrofuran (THF) under nitrogen, often with a base like imidazole to scavenge HCl .

- Purification : Post-reaction, the mixture is washed with 1M HCl and brine, followed by solvent removal and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) to yield the product in >90% purity .

- Validation : Confirmation via NMR (e.g., alkynyl proton signals at δ 1.9–2.1 ppm) and mass spectrometry (e.g., [M] at m/z 394.2) .

Q. How is this compound characterized in academic research?

Standard characterization includes:

- NMR Spectroscopy : NMR identifies alkynyl protons (δ ~2.0 ppm) and tert-butyl groups (δ 1.0–1.2 ppm). NMR confirms the silyl ether linkage (C-O-Si at δ 60–70 ppm) and alkyne carbons (δ 70–85 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., CHOSi) and distinguishes isotopic patterns .

- Chromatography : TLC (R ~0.5 in ethyl acetate/hexane) monitors reaction progress .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release irritants under decomposition .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence regioselectivity in alkyne-based reactions?

The TBDPS group acts as a steric shield, directing reactions away from the silyl-protected oxygen. For example:

- Click Chemistry : The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with high regioselectivity, forming 1,4-disubstituted triazoles .

- Cross-Coupling : In Sonogashira reactions, the bulky TBDPS group minimizes undesired β-hydride elimination, favoring C–C bond formation .

Q. What are the stability limits of this compound under acidic or basic conditions?

- Acidic Conditions : The TBDPS group is stable in mild acids (e.g., acetic acid) but cleaves with HF·pyridine or TBAF (tetrabutylammonium fluoride) in THF .

- Basic Conditions : Resists hydrolysis in aqueous NaOH (pH <12) but degrades in strong bases (e.g., KOH/MeOH) via silyl ether cleavage .

- Thermal Stability : Decomposes above 150°C, releasing diphenylsiloxane byproducts (confirmed by TGA-DSC) .

Q. How is this compound applied in synthesizing complex natural products or polymers?

- Natural Product Synthesis : Serves as a key intermediate in polyketide frameworks. For example, in peloruside A synthesis, the TBDPS group protects hydroxyl groups during macrolactonization .

- Polymer Chemistry : The alkyne moiety enables "grafting-to" strategies in silicone-based polymers via thiol-yne click reactions, enhancing mechanical stability .

Q. Contradictions/Notes

- reports >90% yields for silyl ethers, while notes variable yields (61–92%) depending on steric hindrance. Optimize stoichiometry (1.2 eq TBDPSCl) for challenging substrates .

- Safety guidelines in emphasize inert storage, whereas highlights stability in polar aprotic solvents (e.g., DMF) for reactions. Prioritize anhydrous conditions to reconcile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.